molecular formula C25H25N3O4S B6456325 N-(2,6-dimethylphenyl)-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide CAS No. 2548985-84-6

N-(2,6-dimethylphenyl)-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide

Cat. No.: B6456325
CAS No.: 2548985-84-6
M. Wt: 463.6 g/mol
InChI Key: OXDCDMDCPAFVNF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-16-12-13-17(2)21(14-16)28-25(30)27(20-10-5-6-11-22(20)33(28,31)32)15-23(29)26-24-18(3)8-7-9-19(24)4/h5-14H,15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDCDMDCPAFVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with 2-(hexahydroazepine)-N-(2,6-dimethylphenyl)-acetamide (), which also contains the 2,6-dimethylphenylacetamide group but lacks the benzothiadiazinone core. The latter compound is reported to exhibit local anesthetic and antiarrhythmic activity, suggesting that the acetamide substituent on the 2,6-dimethylphenyl group may contribute to bioactivity in diverse therapeutic contexts . However, the benzothiadiazinone component in the target compound introduces sulfonamide and trioxo functionalities, which likely enhance its binding affinity to enzymes or receptors compared to simpler acetamide derivatives.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Reported Bioactivity
Target compound Benzothiadiazinone Trioxo, sulfonamide, acetamide Not specified (structural inference)
2-(hexahydroazepine)-N-(2,6-dimethylphenyl)-acetamide Hexahydroazepine-acetamide Acetamide, cyclic amine Local anesthetic, antiarrhythmic

Pharmacokinetic and Pharmacodynamic Differences

The benzothiadiazinone group in the target compound may confer improved metabolic stability compared to the hexahydroazepine derivative (), as sulfonamide-containing structures often exhibit slower hepatic clearance.

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